1-(3-ブロモフェニル)-1-メチルエチルアミン

概要

説明

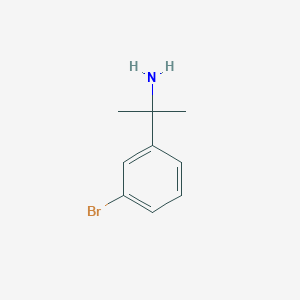

1-(3-Bromophenyl)-1-methylethylamine is an organic compound that belongs to the class of substituted phenethylamines It features a bromine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity

科学的研究の応用

1-(3-Bromophenyl)-1-methylethylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-1-methylethylamine can be synthesized through several methods. One common approach involves the bromination of phenethylamine derivatives. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromophenyl)-1-methylethylamine may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions

1-(3-Bromophenyl)-1-methylethylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Phenethylamine derivatives.

Substitution: Various substituted phenethylamines depending on the nucleophile used.

作用機序

The mechanism of action of 1-(3-Bromophenyl)-1-methylethylamine involves its interaction with molecular targets such as receptors and enzymes. The bromine atom on the phenyl ring can influence the compound’s binding affinity and selectivity towards specific targets. The compound may modulate neurotransmitter release, receptor activation, or enzyme inhibition, leading to various physiological effects.

類似化合物との比較

Similar Compounds

1-(4-Bromophenyl)-1-methylethylamine: Similar structure but with the bromine atom at the para position.

1-(2-Bromophenyl)-1-methylethylamine: Bromine atom at the ortho position.

1-(3-Chlorophenyl)-1-methylethylamine: Chlorine atom instead of bromine at the meta position.

Uniqueness

1-(3-Bromophenyl)-1-methylethylamine is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The meta position of the bromine atom can lead to different steric and electronic effects compared to ortho or para substitutions, making this compound distinct in its interactions and applications.

生物活性

1-(3-Bromophenyl)-1-methylethylamine (CAS No. 74702-93-5) is a compound with notable potential in medicinal chemistry due to its structural properties, which include a bromophenyl group and a secondary amine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Bromophenyl)-1-methylethylamine features:

- Molecular Formula : C₉H₁₂BrN

- Molecular Weight : 215.10 g/mol

- Structural Characteristics : It contains a bromine atom attached to the phenyl ring and an amine group, which can be further modified to create various derivatives.

The biological activity of 1-(3-Bromophenyl)-1-methylethylamine is primarily attributed to its interaction with neurotransmitter systems. Research indicates that derivatives of this compound may modulate:

- Voltage-gated sodium channels : This mechanism suggests potential anticonvulsant properties, making it a candidate for epilepsy treatment.

- Serotonergic system : Compounds structurally similar to 1-(3-Bromophenyl)-1-methylethylamine have shown interactions with serotonin receptors, indicating possible antidepressant effects.

Anticonvulsant Activity

A study explored the anticonvulsant potential of various derivatives of 1-(3-Bromophenyl)-1-methylethylamine. The derivatives exhibited varying degrees of efficacy in modulating sodium channels, which are crucial in neuronal excitability. The most promising candidates demonstrated significant reductions in seizure activity in animal models, suggesting their utility in treating epilepsy.

Antidepressant Activity

The serotonergic activity of these compounds was evaluated through in vitro assays, revealing that certain derivatives acted as selective serotonin reuptake inhibitors (SSRIs). This interaction may contribute to mood regulation and presents a pathway for developing new antidepressants.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of several brominated compounds, including analogues of 1-(3-Bromophenyl)-1-methylethylamine. The results indicated:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(3-Bromophenyl)-1-methylethylamine Derivative A | ≤0.25 | MRSA |

| 1-(3-Bromophenyl)-1-methylethylamine Derivative B | >200 | Pseudomonas aeruginosa |

| Control (Vancomycin) | 1 | MRSA |

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-Bromophenyl)-1-methylethylamine can be compared with other halogenated compounds:

| Compound Name | Key Activity | Comments |

|---|---|---|

| 2-Bromo-1-phenylpropan-1-one | Moderate antimicrobial | Lacks additional bromine |

| 2-Chloro-1-(4-fluorophenyl)propan-1-one | Weak antidepressant | Chlorine substitution alters reactivity |

| 5-Fluoro-N,N-dimethyltryptamine | Strong serotonergic effects | Different mechanism of action |

特性

IUPAC Name |

2-(3-bromophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAFGTXOIBNLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515553 | |

| Record name | 2-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74702-93-5 | |

| Record name | 2-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。